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Compound of Interest

Compound Name: 2-Phenoxyethylamine

Cat. No.: B128699

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for 2-
Phenoxyethylamine (CAS 1758-46-9), a versatile amine used in organic synthesis and as a
scaffold in medicinal chemistry. This document details the specifications from various suppliers,
outlines its known biological activities, and provides detailed experimental protocols for
investigating its potential as a B-glucosidase inhibitor and in adrenergic receptor binding.

Commercial Availability and Specifications

2-Phenoxyethylamine is readily available from several major chemical suppliers. The
compound is typically offered at various purity levels suitable for research and development
purposes. For research use only, it is not intended for diagnostic or therapeutic use. Below is a
summary of offerings from prominent vendors.

Table 1: Commercial Supplier Specifications for 2-Phenoxyethylamine
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Product Molecular e

Supplier Number Purity Formula Weight (
Number

(Example) g/mol )
Sigma-

448400 98% CsH11NO 137.18 1758-46-9
Aldrich
Thermo
o RFO3254DA  >95% CsH11NO 137.18 1758-46-9
Scientific
Santa Cruz
Biotechnolog sc-239103 >95% CsH11NO 137.18 1758-46-9
y
ChemScene CS-W002257  297% CsH11NO 137.18 1758-46-9
ChemicalBoo

CB2358961 99%+ (HPLC) CsHi11NO 137.18 1758-46-9

k

Table 2: Physicochemical Properties of 2-Phenoxyethylamine

Property Value Reference
Appearance Colorless to light yellow liquid [1]
Boiling Point 101-103 °C / 4 mmHg [1]
Density 1.048 g/mL at 25 °C [1]
Refractive Index (n20/D) 1.536 [1]
Flash Point 107 °C (224.6 °F) - closed cup [2]
Storage Temperature 2-8 °C under inert gas [1]

- Stable, combustible, air
Stability sensitive [1]
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Key Biological Activities and Applications

2-Phenoxyethylamine serves as a valuable building block in the synthesis of more complex
molecules, including pharmaceuticals. Research has highlighted its role as a precursor to
compounds with significant biological effects.

Precursor for 1,4-Benzothiazepines and 1,4-
Benzoxazepines

2-Phenoxyethylamine is a key intermediate in the synthesis of novel 1,4-benzothiazepines
and 1,4-benzoxazepines. These classes of compounds are of interest in drug discovery due to
their potential as antipsychotic agents and enzyme inhibitors. The synthesis involves the
reaction of 2-Phenoxyethylamine with reagents like 2,5-dimethoxy-2,5-dihydrofuran or 2-
formylbenzoic acid, followed by Lewis acid-mediated cyclization.[3]

Potential B-Adrenergic Blocking Activity

Compounds containing the phenoxyethylamine moiety are known to exhibit 3-adrenergic
blocking and vasodilating properties.[1] This suggests that 2-Phenoxyethylamine and its
derivatives could serve as scaffolds for the development of new cardiovascular drugs. Beta-
blockers are a class of medications that manage cardiac arrhythmias, protect from a second
heart attack, and treat hypertension. They function by antagonizing the effects of
catecholamines at [3-adrenergic receptors.

Inhibition of B-Glucosidase

2-Phenoxyethylamine has also been identified as an inhibitor of B-glucosidase.[1] The
inhibition of glucosidases is a clinically validated approach for managing type 2 diabetes, as it
can delay carbohydrate digestion and lower postprandial blood glucose levels. Research
indicates that amines, in general, are effective inhibitors of B-glucosidase, with their binding
affinity influenced by hydrophobicity.[4]

Signaling Pathways
B-Adrenergic Receptor Signaling

B-adrenergic receptors are G-protein coupled receptors (GPCRS). As a blocker, a 2-
phenoxyethylamine-derived antagonist would bind to the receptor but not activate it. This
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prevents the natural ligands (epinephrine and norepinephrine) from binding and initiating the
downstream signaling cascade. The canonical pathway, which is blocked by an antagonist,
involves the activation of a stimulatory G-protein (Gs), leading to the production of the second
messenger cyclic AMP (cCAMP) and the subsequent activation of Protein Kinase A (PKA).[5][6]

[7]
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Caption: Blockade of the B-Adrenergic Signaling Pathway.

Experimental Protocols

The following protocols are detailed methodologies for assessing the biological activity of 2-
Phenoxyethylamine.

Protocol 1: B-Glucosidase Inhibition Assay

This protocol is adapted from a study on reversible inhibitors of B-glucosidase and is suitable
for determining the inhibitory potential of 2-Phenoxyethylamine.[4]
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Objective: To determine the inhibition constant (Ki) of 2-Phenoxyethylamine for 3-glucosidase.
Materials:

o 2-Phenoxyethylamine (from a commercial supplier)

e [B-Glucosidase (e.g., from almonds)

e p-Nitrophenyl-B-D-glucopyranoside (pNPG) as substrate

o Citrate-phosphate buffer (pH 5.0)

e Sodium carbonate (Naz2COs) solution (e.g., 1 M)

o Spectrophotometer or microplate reader capable of reading absorbance at 405 nm
e 96-well microplates

 Incubator or water bath set to 37°C

Procedure:

o Preparation of Reagents:

o Prepare a stock solution of 2-Phenoxyethylamine in the assay buffer. Create a series of
dilutions to test a range of concentrations.

o Prepare a stock solution of the substrate pNPG in the assay buffer.

o Prepare the -glucosidase enzyme solution in the assay buffer to a concentration that
yields a linear reaction rate for at least 10 minutes.

o Assay Setup:
o In a 96-well plate, add the following to each well:
= 100 pL of citrate-phosphate buffer.

= 20 pL of the 2-Phenoxyethylamine solution at various concentrations (for test wells).
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= 20 pL of buffer for the control (no inhibitor) wells.

= 20 pL of buffer without enzyme for the blank wells.
o Add 20 pL of the B-glucosidase solution to the test and control wells.

Pre-incubation:

o Gently mix the contents of the plate and pre-incubate at 37°C for 5-10 minutes.

Initiation of Reaction:

o Add 40 puL of the pNPG substrate solution to all wells to start the reaction.

Incubation:

o Incubate the plate at 37°C for a fixed time (e.g., 10-20 minutes), ensuring the reaction
remains in the linear range.

Termination of Reaction:

o Stop the reaction by adding 50 pL of 1 M Na2COs solution to each well. This also develops
the yellow color of the p-nitrophenol product.

Measurement:

o Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis:

[e]

Correct the absorbance readings by subtracting the blank.

o

Calculate the percentage of inhibition for each concentration of 2-Phenoxyethylamine
using the formula: % Inhibition = [1 - (Absorbance_inhibitor / Absorbance_control)] * 100

o

Determine the ICso value (the concentration of inhibitor that causes 50% inhibition) by
plotting % inhibition against the logarithm of the inhibitor concentration.
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o To determine the inhibition constant (Ki) and the mechanism of inhibition, repeat the assay
with varying concentrations of both the substrate and the inhibitor and analyze the data
using Lineweaver-Burk or Dixon plots.

1. Reagent Preparation
(Buffer, Enzyme, Substrate, Inhibitor)

2. Assay Plate Setup

(Add Buffer, Inhibitor/Control, Enzyme)

3. Pre-incubation
(37°C for 10 min)

4. Initiate Reaction

(Add Substrate pNPG)

5. Incubation
(37°C for 20 min)

6. Terminate Reaction
(Add Na2CO3)

7. Measure Absorbance
(405 nm)

8. Data Analysis
(% Inhibition, ICso, Ki)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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